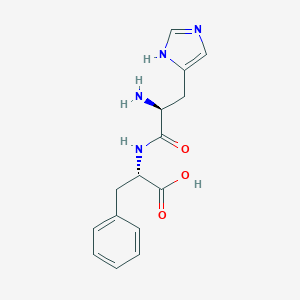

H-His-Phe-OH

説明

Classification and Structural Context within Dipeptide Chemistry

H-His-Phe-OH is classified as a dipeptide, which is an organic compound formed from two amino acids joined by a peptide bond. hmdb.ca Specifically, it results from the formal condensation of the carboxy group of L-histidine with the amino group of L-phenylalanine. nih.govchemicalbook.comchemicalbook.in The structure of this compound is characterized by the presence of an imidazole (B134444) ring from the histidine residue and a benzyl (B1604629) side chain from the phenylalanine residue. smolecule.com This combination of an aromatic side chain and an imidazole group imparts diverse biological activities. smolecule.com

The naturally occurring form of this dipeptide consists of the L-configuration at both chiral centers of the amino acids. vulcanchem.com The imidazole side chain of histidine contributes to the molecule's acid-base properties, while the phenyl group of phenylalanine provides a hydrophobic character. vulcanchem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |

| CAS Number | 16874-81-0 |

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| Physical State | Solid |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

Data sourced from multiple references. nih.govchemicalbook.invulcanchem.com

Historical Perspectives and Foundational Studies of Histidyl-Phenylalanine

Early investigations into dipeptides like this compound were foundational to the field of peptide chemistry. The synthesis of such molecules was crucial for understanding the nature of the peptide bond and for developing methods to create larger, more complex peptides. One of the early documented methods for synthesizing this compound involved a multi-step process in a solution phase. This classical approach, detailed in a 1957 publication in the Journal of the American Chemical Society, utilized protecting groups and coupling agents to form the dipeptide. vulcanchem.comchemicalbook.com Specifically, the synthesis involved an initial reaction with triethylamine (B128534) in an aqueous medium, followed by deprotection using palladium in aqueous methanol-HCl. chemicalbook.com Acid hydrolysis of the resulting dipeptide was shown to yield an equimolar mixture of histidine and phenylalanine, confirming its composition. sci-hub.st These early synthetic routes, though often complex and with lower yields than modern techniques, paved the way for the more efficient methods used today, such as solid-phase peptide synthesis (SPPS) and enzyme-catalyzed synthesis. smolecule.comvulcanchem.com

Current Academic Research Trajectories and Significance of this compound

The significance of this compound in current academic research is multifaceted, with studies spanning from fundamental biochemistry to potential therapeutic applications.

Enzyme Inhibition and Regulation: A notable area of research is the interaction of this compound with enzymes. It has been identified as a competitive inhibitor of histidine decarboxylase, the enzyme that converts histidine to histamine (B1213489). vulcanchem.com This inhibitory action makes it a valuable tool for studying histamine regulation. Furthermore, the constituent amino acids can influence the activity of various enzymes and metabolic pathways. smolecule.com The phenylalanine component, for instance, is a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). smolecule.com

Biomarker Discovery: Research has explored the potential of this compound as a biomarker. One study indicated that higher levels of histidylphenylalanine were present in the blood plasma of individuals who consumed walnuts, suggesting its potential as a biomarker for walnut consumption. smolecule.com In the field of pharmacometabolomics, studies have investigated the relationship between pre-treatment levels of histidine and phenylalanine and the development of paclitaxel-induced peripheral neuropathy, though findings have been inconsistent across different studies. nih.govnih.govresearchgate.net

Supramolecular Chemistry and Material Science: Recent research has delved into the self-assembly and co-assembly of amino acids to form novel supramolecular materials. While L-histidine does not readily self-assemble, its co-assembly with aromatic amino acids like phenylalanine leads to the formation of distinct nanostructures such as fibers, rods, and flakes. acs.orgresearchgate.net The co-assembly of L-histidine and L-phenylalanine has been shown to produce single crystals with a 3D network structure, a process driven by entropy. acs.orgresearchgate.net

Peptide Synthesis and Drug Development: this compound continues to be a fundamental building block in peptide synthesis. chemimpex.com Its unique structure can enhance the stability and bioactivity of therapeutic peptides. chemimpex.com The His-Phe sequence is found in larger, biologically active peptides, such as a pentapeptide with melanocyte-stimulating activity.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAUFHMAAVTODF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168606 | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16874-81-0 | |

| Record name | Histidylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sophisticated Synthetic Strategies and Analog Design of H His Phe Oh

Advanced Methodologies for H-His-Phe-OH Synthesis

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and challenges. These methods range from traditional solution-phase synthesis to more modern solid-phase and enzymatic approaches. vulcanchem.comsmolecule.com

Refinements in Solid-Phase Peptide Synthesis (SPPS) for Dipeptides

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, where the growing peptide chain is anchored to an insoluble resin support. bachem.comcore.ac.uk This technique simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. bachem.com For the synthesis of dipeptides like this compound, SPPS offers a streamlined and often automated workflow. bachem.comrsc.org

Recent advancements in SPPS focus on optimizing resins, linkers, protecting groups, and coupling reagents to enhance efficiency and yield. core.ac.uk The choice of resin, such as 2-chlorotrityl chloride (2-CTC) resin, and the use of efficient coupling reagents like DIC/OxymaPure are critical parameters that are often fine-tuned. csic.esimperial.ac.uk The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy is commonly employed due to the selective and sequential removal of these protecting groups. bachem.com Microwave-assisted SPPS has also emerged as a technique to accelerate reaction times and improve coupling efficiency, even in aqueous media. rsc.org

However, challenges in SPPS include the potential for side reactions and the steric hindrance of certain amino acids, which can lead to incomplete reactions. csic.es The synthesis of peptides containing histidine, for instance, requires careful selection of side-chain protecting groups to prevent undesirable reactions. rsc.org

Table 1: Comparison of SPPS and Solution-Phase Peptide Synthesis (LPPS)

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | Peptide chain is anchored to a solid support. | Peptide is synthesized in a solution. |

| Purification | Simplified by washing away excess reagents. bachem.com | Requires purification of intermediates after each step. core.ac.uk |

| Automation | Easily automated. bachem.com | Automation is more complex. |

| Scale | Suitable for research and large-scale production. rsc.org | Can be used for large-scale production, especially for shorter peptides. bachem.com |

| Flexibility | Standard protocols are widely applicable. bachem.com | Requires more customized strategies for different peptides. bachem.com |

Solution-Phase Synthesis Techniques and Optimization

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a valuable method, particularly for the large-scale production of short peptides like dipeptides. bachem.combachem.com This approach involves the stepwise coupling of amino acids in a homogenous solution. nih.gov A classic example of this compound synthesis in solution was documented by Hofmann and colleagues, involving a multi-step process with protection and deprotection steps. vulcanchem.com

Optimization of solution-phase synthesis often involves the selection of appropriate protecting groups, coupling reagents, and reaction conditions to maximize yield and minimize side reactions, including racemization. bachem.comrsc.org For instance, the use of coupling agents like titanium tetrachloride (TiCl4) in conjunction with microwave heating has been shown to efficiently produce dipeptides. mdpi.com Propylphosphonic anhydride (B1165640) (T3P®) has also been identified as a green and effective coupling reagent for solution-phase synthesis. rsc.org

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediate products at each stage, ensuring the quality of the final peptide. core.ac.uk However, the solubility of growing peptide chains can sometimes pose a challenge. core.ac.uk

Enzymatic Catalysis in this compound Formation

Enzymatic synthesis offers a green and highly specific alternative for peptide bond formation. mdpi.com This method utilizes enzymes, such as proteases or ligases, to catalyze the reaction under mild conditions, which helps to avoid racemization and the need for extensive protecting group strategies. mdpi.comscispace.com

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific conditions (e.g., low water content) to favor synthesis. rsc.orgresearchgate.net Thermolysin, a protease from Bacillus thermoproteolyticus Rokko, has been successfully used for the synthesis of dipeptides, particularly when one of the amino acids is immobilized on a resin support. rsc.orgresearchgate.net This approach has shown high yields for the coupling of hydrophobic amino acids. rsc.org

L-amino acid ligases (Lals) are another class of enzymes that catalyze the formation of dipeptides from unprotected amino acids in an ATP-dependent manner. acs.org These enzymes offer a direct route to dipeptide synthesis without the need for protecting groups. acs.org The development of engineered biocatalysts, such as aminolysin-A, further expands the scope of enzymatic peptide synthesis, allowing for the creation of diverse dipeptides in a one-pot reaction. rsc.org

Design and Elaboration of this compound Analogues and Derivatives

The dipeptide this compound serves as a foundational structure for the design and synthesis of more complex and functionally diverse molecules.

Incorporating this compound into Complex Peptide Sequences

This compound is a key component of biologically active peptides. vulcanchem.com For example, the sequence His-Phe-Arg-Trp is the essential active core of α-melanocyte-stimulating hormone (α-MSH). nih.gov Consequently, this compound is often incorporated into the synthesis of α-MSH analogs and other peptide hormones like adrenocorticotropic hormone (ACTH). vulcanchem.com The synthesis of such larger peptides can be achieved by coupling the this compound dipeptide with other amino acids or peptide fragments, often using a combination of solution-phase and solid-phase techniques. rsc.org

The design of chimeric peptides, which combine pharmacophore elements from different parent peptides, is another area where this compound is utilized. For example, chimeric analogs of melanotropin and deltorphin (B1670231) have been designed incorporating the His-Phe sequence. acs.org

Stereochemical Considerations and Chiral Synthesis in Dipeptide Modifications

The biological activity of peptides is highly dependent on their stereochemistry. The naturally occurring form of this compound consists of L-histidine and L-phenylalanine. vulcanchem.com The synthesis of analogs often requires precise control over the stereochemistry at each chiral center to achieve the desired biological effect. nih.gov

Stereoselective synthesis is crucial when creating dipeptide mimics or analogs with modified backbones or side chains. nih.govmdpi.com For instance, the synthesis of phosphinic dipeptide analogues, which act as transition-state inhibitors of metalloproteases, involves stereoselective methods to construct the phosphinic peptide backbone. scilit.com Various strategies, including the use of chiral auxiliaries and stereoselective reactions like the Michael addition, are employed to control the stereochemistry of the final product. mdpi.combeilstein-journals.org The development of methods for the stereoselective synthesis of dipeptide isosteres, where the peptide bond is replaced by a mimic, is an active area of research aimed at creating peptides with improved stability and bioavailability. beilstein-journals.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound (L-Histidyl-L-phenylalanine) |

| H-His-Phe-Arg-Trp-Gly-OH |

| H-Aib-His-D-Nal-D-Phe-Lys-NH2 |

| α-melanocyte-stimulating hormone (α-MSH) |

| Adrenocorticotropic hormone (ACTH) |

| Deltorphin |

| L-Alanyl-l-phenylalanine (H-Ala-Phe-OH) |

| H-Phe-Pro-Trp-Phe-NH2 |

| Z-His-Phe-NH2 |

| H-d-Val-l-Lys(Boc)-l-Ala-OH |

| H-d-His-l-Lys(Boc)-l-Ala-OH |

| H-d-Val-l-Lys(Boc)-l-Met-OH |

| H-d-Val-l-Lys(Boc)-l-Phe-OH |

| H-d-Val-l-Lys(Boc)-l-Tyr-OH |

| H-d-Val-l-Lys(Boc)-d-Pro-OH |

| H-d-Val-l-Arg-d-Val-OH |

| H-d-Val-l-Lys-l-Ala-OH |

| H-Phe-Phe-NH2 |

| H-Tyr-His-Ala-Arg-Gly-Phe-Leu-OH |

| H-His-Trp-Arg-Gly-Phe-Leu-OH |

| c[γ-Abu-His-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 |

| H-Phe-Phe-Gpn-OH |

| H-Phe-Phe-Baclofen-OH |

| Fellutamide B |

| Scytalidamide A |

| Liraglutide |

| Semaglutide |

| Tirzepatide |

| Vasopressin |

| Etelcalcetide |

Functionalization and Derivatization for Specific Research Applications

The dipeptide this compound serves as a fundamental scaffold that can be chemically modified to create a diverse array of molecules for specialized research purposes. The strategic functionalization or derivatization of its terminal ends, amino acid side chains, or peptide backbone can profoundly alter its physicochemical properties, such as hydrophobicity, charge, and self-assembly propensity. These modifications are instrumental in developing advanced tools for chemical biology, materials science, and medicinal chemistry.

The primary sites for modification on the this compound molecule include the N-terminal amino group, the C-terminal carboxylic acid, and the unique side chains of histidine (imidazole ring) and phenylalanine (phenyl ring). Each site offers distinct opportunities for introducing new functional groups to tailor the molecule for specific applications.

Strategies for Chemical Modification

Terminal and Side-Chain Functionalization The most common derivatization strategies target the termini and the reactive side chains.

N-Terminal Modification: The primary amine at the N-terminus is a frequent target for acylation. Attaching large aromatic groups, such as fluorenylmethoxycarbonyl (Fmoc) or carboxybenzyl (Cbz), is a widely used strategy to induce self-assembly. nih.gov These aromatic moieties facilitate π–π stacking and hydrophobic interactions, which are critical driving forces for the formation of ordered nanostructures like hydrogels. nih.govmdpi.com The Fmoc group, initially known as a protecting group in peptide synthesis, has become a key building block for creating hydrogelators from dipeptides. nih.govrsc.org

Phenylalanine Side-Chain Derivatization: The phenyl ring of phenylalanine is another key site for introducing chemical diversity. One effective method involves anchoring the phenylalanine to a solid support via a triazene (B1217601) linkage on its aromatic ring. csic.esacs.org Following peptide synthesis, cleavage from the resin generates a diazonium salt, which can be readily transformed into various para-substituted derivatives. csic.esacs.org This approach allows for the synthesis of peptide libraries with modifications on the phenyl ring for structure-activity relationship (SAR) studies. csic.es

Histidine Side-Chain Derivatization: The imidazole (B134444) ring of histidine is exceptionally versatile due to its aromaticity, acid-base properties, and ability to coordinate with metal ions. nih.govnih.gov Its modification is a key strategy for creating functional probes and protein bioconjugates.

N-Substitution and Arylation: The nitrogen atoms of the imidazole ring can undergo nucleophilic substitution. nih.govresearchgate.net For instance, copper-promoted N-arylation using triarylbismuth reagents allows for the attachment of various aryl groups under mild conditions. thieme-connect.com

C-H Functionalization: Modern methods enable direct C-H functionalization of the imidazole ring, which avoids altering the critical nitrogen atoms. Visible-light-promoted, radical-mediated C-H alkylation at the C2 position of the imidazole is a highly chemoselective method for peptide modification. acs.orgnih.govacs.orgchinesechemsoc.org This Minisci-type reaction proceeds under mild conditions and is compatible with complex peptides. acs.orgacs.org

Biomimetic Phosphorylation: Reagents such as thiophosphorodichloridates can be used for the chemoselective modification of histidine, mimicking natural post-translational phosphorylation and enabling the attachment of various payloads. nih.govchemrxiv.org

Backbone Modification Altering the peptide backbone itself represents a more profound structural modification. This can be achieved by incorporating non-natural amino acids or motifs. For example, replacing the amide bond with a squaramide unit can influence hydrogen bonding patterns, leading to enhanced enzymatic stability and altered self-assembly behavior in dipeptides. nih.gov Additionally, the use of β-amino acids instead of α-amino acids extends the peptide backbone, which can be used synergistically with side-chain modifications to engineer new interactions with target proteins. nih.gov

Research Applications of this compound Derivatives

The functionalization of this compound and related peptides opens up numerous applications in scientific research, particularly in the development of functional biomaterials and chemical probes.

Supramolecular Hydrogels: A significant application of derivatized dipeptides is in the formation of self-assembling hydrogels. N-terminal modification of dipeptides with aromatic groups like Fmoc or Nap is a primary strategy to drive hydrogelation. nih.govmdpi.com These materials are investigated for use in drug delivery, tissue engineering, and as scaffolds for cell culture. nih.govfrontiersin.org The self-assembly process is typically triggered by a change in pH or by a solvent-switching method. mdpi.comrsc.org

Bioconjugation and Chemical Biology: Histidine-specific modification strategies are powerful tools for protein functionalization. nih.gov By creating derivatives with reporter tags (e.g., fluorophores) or bio-orthogonal handles (e.g., alkynes for click chemistry), researchers can label proteins for functional studies. nih.govchemrxiv.org Visible-light-driven methods for histidine modification are particularly valuable as they can be performed under biocompatible conditions, allowing for the study of proteins in complex biological samples like cell lysates. nih.govrsc.org

The table below summarizes various derivatization strategies and their applications.

| Target Site | Modification Type | Example Reagents/Methods | Research Application/Purpose |

|---|---|---|---|

| N-Terminus | Aromatic Acylation | Fmoc-Cl, Cbz-Cl, Nap-Cl | Induce self-assembly for hydrogel formation. nih.govmdpi.com |

| Phenylalanine Side Chain | para-Substitution | Solid-phase synthesis via triazene linker, followed by diazonium salt chemistry. csic.esacs.org | Create peptide libraries for structure-activity relationship (SAR) studies. csic.es |

| Histidine Side Chain | C-H Alkylation | Visible-light promotion with C4-alkyl-1,4-dihydropyridine (DHP) reagents. acs.orgnih.gov | Chemoselective labeling of peptides and proteins for functional analysis. acs.org |

| Histidine Side Chain | N-Arylation | Copper-promoted reaction with triarylbismuth reagents. thieme-connect.com | Introduce aromatic diversity for probing molecular interactions. thieme-connect.com |

| Histidine Side Chain | Thiophosphorylation | Thiophosphorodichloridate reagents (e.g., TPAC). nih.govchemrxiv.org | Biomimetic modification; attachment of payloads via click chemistry. nih.gov |

| Peptide Backbone | Amide Bond Replacement | Integration of a squaramide (SQ) motif. nih.gov | Enhance enzymatic stability and control self-assembly. nih.gov |

Elucidation of H His Phe Oh Biological Activities and Mechanistic Pathways

Enzymatic Regulation and Modulatory Mechanisms

Specific Enzyme Inhibition and Activation by H-His-Phe-OH

The dipeptide this compound, also known as Histidyl-Phenylalanine, demonstrates specific interactions with enzymes, leading to either inhibition or activation of their catalytic functions. sid.irresearchgate.net One of the notable inhibitory roles of this compound is its action as a competitive inhibitor of histidine decarboxylase. vulcanchem.com This enzyme is responsible for the conversion of histidine to histamine (B1213489), a key mediator in allergic and inflammatory responses. By inhibiting histidine decarboxylase, this compound can modulate histamine levels, suggesting potential applications in conditions where histamine regulation is therapeutically relevant. vulcanchem.com

Conversely, the constituent amino acids of this compound, histidine and phenylalanine, can also influence enzyme activity. For instance, L-histidine has been shown to inhibit the activity of prephenate dehydrogenase, albeit at concentrations significantly higher than the primary inhibitor, L-tyrosine. nih.gov Phenylalanine, on the other hand, acts as an allosteric activator of phenylalanine hydroxylase (PheH), the enzyme that catalyzes the conversion of phenylalanine to tyrosine. nih.govgithub.io This activation is a crucial regulatory step in phenylalanine metabolism. nih.govgithub.io

The influence of moderators on enzyme kinetics can be complex, with the potential for a substance to act as an inhibitor at low substrate concentrations and an activator at high substrate concentrations. sid.ir This dual role depends on the interplay between the moderator's affinity for the enzyme and its effect on the catalytic rate. sid.ir

Competitive Inhibition Kinetics and Molecular Interactions with Enzymes

The inhibitory effect of this compound on certain enzymes often follows the principles of competitive inhibition. In this model, the inhibitor molecule, which structurally resembles the substrate, competes for the same active site on the enzyme. researchgate.net The binding of the inhibitor to the active site is reversible and prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. researchgate.net

The molecular interactions underpinning this inhibition are dictated by the chemical properties of the this compound dipeptide. The histidine residue, with its imidazole (B134444) side chain, and the phenylalanine residue, with its aromatic phenyl group, can engage in various non-covalent interactions within the enzyme's active site. These interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. nih.govacs.orgjst.go.jp The specific geometry and strength of these interactions determine the binding affinity of the dipeptide to the enzyme. acs.org

For example, studies on the interaction between aromatic amino acids like phenylalanine and histidine with other molecules have highlighted the importance of stacking interactions. nih.govacs.org The relative orientation of the aromatic rings of the interacting molecules significantly influences the strength of these interactions. acs.org In the context of enzyme inhibition, the precise fit of this compound within the active site, stabilized by these molecular forces, is crucial for its inhibitory potency.

Role as an Enzyme Mimic or Cofactor in Biochemical Processes

Beyond direct inhibition or activation, this compound and its constituent amino acids can participate in biochemical reactions by acting as enzyme mimics or contributing to cofactor functions. An enzyme mimic is a synthetic molecule that replicates the function of a natural enzyme. acs.org The dipeptide this compound has been utilized in the development of artificial enzymes. For instance, when functionalized onto gold nanoparticles, His-Phe-OH units have demonstrated esterase-like activity, catalyzing the hydrolysis of carboxylate esters. acs.org This catalytic activity arises from the cooperative action of the carboxylate and imidazolium (B1220033) groups within the dipeptide, mimicking the catalytic machinery of natural esterases. acs.org

The individual amino acids, histidine and phenylalanine, are also integral to the function of certain enzymes and cofactors. Histidine residues are frequently found in the active sites of enzymes, where the imidazole side chain can act as a general acid or base catalyst. jst.go.jp Furthermore, histidine can be post-translationally modified to form part of a catalytic cofactor. nih.gov For example, the 4-methylideneimidazole-5-one (MIO) cofactor, found in enzymes like phenylalanine ammonia-lyase and histidine ammonia-lyase, is formed from an internal Ala-Ser-Gly sequence. nih.govwikipedia.org While not directly forming MIO, the presence of histidine in related enzymes highlights its importance in similar catalytic mechanisms. wikipedia.orgfrontiersin.org

Phenylalanine residues contribute to the structure and function of enzymes primarily through hydrophobic interactions. nih.gov In some flavoproteins, amino acid residues, including histidine and tyrosine (which is derived from phenylalanine), can be covalently linked to the flavin cofactor, modulating its redox potential and enhancing the enzyme's catalytic efficiency. rug.nl

Neurobiological and Signaling Pathway Involvement

Precursor Functions in Neurotransmitter Metabolism (e.g., Dopamine (B1211576), Norepinephrine)

The dipeptide this compound is composed of two amino acids, L-histidine and L-phenylalanine, which serve as crucial precursors in the biosynthesis of several key neurotransmitters. nih.govwisconsin.edu L-phenylalanine is an essential amino acid that is the primary precursor for the synthesis of tyrosine. nih.govwikipedia.org Tyrosine is then converted through a series of enzymatic steps into the catecholamine neurotransmitters: dopamine, norepinephrine (B1679862) (also known as noradrenaline), and epinephrine (B1671497) (adrenaline). wisconsin.edufrontiersin.orgmdpi.com The hydroxylation of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase, is a rate-limiting step in this pathway. nih.govgithub.io

Therefore, the availability of phenylalanine can directly influence the rate of catecholamine synthesis. wisconsin.edu High concentrations of phenylalanine can impact the transport of other amino acid precursors, such as tryptophan, across the blood-brain barrier, which can in turn affect the synthesis of other neurotransmitters like serotonin (B10506). nih.govbiorxiv.org Furthermore, elevated phenylalanine levels have been shown to inhibit the activity of enzymes involved in the synthesis of dopamine and serotonin. biorxiv.orgbiorxiv.org

L-histidine is the direct precursor for the neurotransmitter histamine, a conversion catalyzed by the enzyme histidine decarboxylase. vulcanchem.com While distinct from the catecholamine pathway, histamine also plays a significant role in various physiological processes in the brain. The metabolism of both histidine and phenylalanine is thus intricately linked to the proper functioning of the central nervous system. researchgate.net

| Precursor Amino Acid | Derived Neurotransmitters | Key Enzymes in Synthesis |

|---|---|---|

| L-Phenylalanine | Dopamine, Norepinephrine, Epinephrine | Phenylalanine hydroxylase, Tyrosine hydroxylase, DOPA decarboxylase |

| L-Histidine | Histamine | Histidine decarboxylase |

Modulation of Cellular Signaling Cascades (e.g., MAPK/ERK, Akt, mTOR pathways relevant to constituent amino acids)

The constituent amino acids of this compound, histidine and phenylalanine, can influence major cellular signaling cascades such as the MAPK/ERK, Akt, and mTOR pathways. These pathways are central to regulating cell growth, proliferation, differentiation, and survival. researchgate.netresearchgate.netqiagen.com

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus. qiagen.com Studies have shown that the availability of amino acids can impact this pathway. For instance, in histidine-deprived hepatoma cells, the GCN2 kinase is required to promote MAPK signaling activity. researchgate.net This suggests a link between histidine levels and the regulation of the MAPK/ERK pathway.

Akt Pathway: The Akt signaling pathway, also known as the PI3K-Akt pathway, is crucial for cell survival and growth. While some studies indicate that amino acids can stimulate protein synthesis independently of Akt activation, others suggest a more complex relationship. oup.com For example, a phenylalanine-based compound has been designed to act as an inactivator of Akt kinase, highlighting the potential for phenylalanine derivatives to modulate this pathway. nih.gov

mTOR Pathway: The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism that is highly sensitive to amino acid availability. researchgate.net Both histidine and phenylalanine have been shown to play roles in the activation of mTOR signaling. biorxiv.orgpnas.org Phenylalanine, in particular, can enhance milk protein synthesis by regulating the mTOR signaling pathway in bovine mammary epithelial cells. researchgate.netmdpi.com Interestingly, while phenylalanine alone may have a minimal effect on mTOR activation, it can act synergistically with other amino acids, such as arginine, to significantly enhance mTOR activity. biorxiv.org This synergistic effect is linked to the ability of phenylalanine to promote the dispersal of lysosomes, a key step in mTOR activation. biorxiv.org

| Signaling Pathway | Role of Histidine | Role of Phenylalanine | Key Downstream Effects |

|---|---|---|---|

| MAPK/ERK | Can influence signaling activity, particularly under conditions of deprivation. researchgate.net | Metabolism of phenylalanine can be regulated by this pathway. biologists.com | Regulation of gene transcription, cell growth, and differentiation. qiagen.com |

| Akt | Less direct evidence, but general amino acid availability is important for pathway function. | Derivatives can be designed to inhibit Akt activity. nih.gov | Promotion of cell survival and growth. oup.com |

| mTOR | Can activate mTOR to varying extents. biorxiv.org | Can synergistically enhance mTOR activation with other amino acids. biorxiv.org Regulates protein synthesis via this pathway. researchgate.netmdpi.com | Regulation of protein synthesis, cell growth, and metabolism. researchgate.net |

Implications in Neurological Function and Associated Disorders (e.g., Phenylketonuria context)

The dipeptide Histidyl-Phenylalanine (this compound) is intrinsically linked to neurological function due to its constituent amino acids, Phenylalanine and Histidine. Its relevance is particularly significant in the context of metabolic disorders such as Phenylketonuria (PKU). mayoclinic.orgaginganddisease.org PKU is an inherited metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). mayoclinic.orgnih.gov This enzyme is responsible for converting the essential amino acid Phenylalanine (Phe) into Tyrosine (Tyr). aginganddisease.orgnih.gov

In untreated or poorly managed PKU, the inability to metabolize Phe leads to its accumulation in the blood and tissues, a condition known as hyperphenylalaninemia. aginganddisease.orgwikipedia.org High concentrations of Phe are toxic to the brain and can severely affect neurological development and function. nih.gov The transport of other large neutral amino acids (LNAAs), including Tyrosine and Tryptophan, across the blood-brain barrier is competitively inhibited by excess Phe. frontiersin.org This disruption impairs the synthesis of crucial neurotransmitters like dopamine, norepinephrine, and serotonin, leading to a range of neurological and cognitive deficits. aginganddisease.orgfrontiersin.org

The neurological consequences of elevated Phenylalanine levels in PKU are diverse and depend on the stage of brain development at the time of exposure. nih.gov These effects can range from severe intellectual disability and seizures in untreated infants to executive function deficits and mood disorders in adolescents and adults. mayoclinic.orgnih.govwikipedia.org

The Histidine component of the dipeptide is a precursor for the neurotransmitter histamine, which is involved in regulating the sleep-wake cycle, attention, and learning. While the primary concern in PKU is Phe toxicity, the balance of all amino acids is crucial for proper neurological function.

Table 1: Neurological Manifestations of Uncontrolled Phenylketonuria (PKU)

| Manifestation | Description |

|---|---|

| Intellectual Disability | Severe cognitive impairment is a hallmark of untreated classic PKU, resulting from disrupted brain development. mayoclinic.orgwikipedia.org |

| Seizures | Neurological problems, including seizures and tremors, can occur due to brain function abnormalities. mayoclinic.orgaginganddisease.org |

| Microcephaly | Unusually small head size can result from impaired brain growth due to high Phe levels during fetal life or infancy. nih.govwikipedia.org |

| Behavioral & Mood Disorders | Patients may experience hyperactivity, behavioral problems, and mental health disorders such as anxiety and depression. wikipedia.orgfrontiersin.org |

| Motor Function Deficits | Irregular motor functioning and tremors are common neurological signs. wikipedia.org |

| Myelination Defects | Classic PKU can affect the formation of the myelin sheath that insulates nerve fibers, impairing neural communication. nih.govwikipedia.org |

Antioxidant Properties and Redox System Interactions

Dipeptides containing redox-active amino acid residues, such as Histidine and Phenylalanine, are recognized for their antioxidant properties. scispace.commdpi.com The antioxidant capacity of this compound stems from the intrinsic characteristics of its constituent amino acids, which allow it to counteract oxidative stress through various mechanisms, including direct neutralization of free radicals and chelation of pro-oxidant metal ions. scispace.comnih.gov

Direct Free Radical Scavenging Activities

This compound can directly neutralize harmful free radicals, which are highly reactive molecules that can damage cells by causing lipid peroxidation, protein modification, and DNA mutations. wikipedia.orgnih.gov This scavenging ability is attributed to the specific chemical structures of the Histidine and Phenylalanine side chains.

Histidine's Imidazole Ring: The imidazole group of Histidine can act as a hydrogen donor, effectively neutralizing radicals. It can also scavenge the highly reactive hydroxyl radical (•OH). mdpi.comwikipedia.org

Phenylalanine's Aromatic Ring: The aromatic ring of Phenylalanine is susceptible to oxidation and can react with free radicals, particularly the hydroxyl radical, through addition reactions. mdpi.comnih.gov This interaction neutralizes the radical and prevents it from damaging other vital molecules. nih.gov

Studies on various peptides have demonstrated that the presence of these amino acids contributes significantly to their ability to scavenge radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and other reactive oxygen species (ROS). jfda-online.comnih.govajol.info

Table 2: Amino Acid Residues with Notable Antioxidant Activity

| Amino Acid | Side Chain Feature | Proposed Antioxidant Mechanism |

|---|---|---|

| Histidine (His) | Imidazole Ring | Hydrogen donation; Metal ion chelation. mdpi.comnih.gov |

| Phenylalanine (Phe) | Aromatic Ring | Susceptible to oxidation by radicals; Facilitates interaction with lipid radicals. mdpi.comnih.gov |

| Tryptophan (Trp) | Indole Ring | Hydrogen donation. nih.gov |

| Tyrosine (Tyr) | Phenolic Group | Hydrogen donation. nih.gov |

| Cysteine (Cys) | Thiol Group | Hydrogen donation; Potent radical scavenger. nih.gov |

| Methionine (Met) | Thioether Group | Can be oxidized to sulfoxide. nih.gov |

Metal Ion Chelation and its Influence on Oxidative Processes

A critical mechanism of antioxidant action for this compound is the chelation of transition metal ions. The imidazole ring of the Histidine residue is a particularly effective chelator for divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺). chemimpex.comrsc.org

These metal ions are known pro-oxidants because they can catalyze the formation of the highly destructive hydroxyl radical from less reactive species like hydrogen peroxide (H₂O₂) via the Fenton reaction. mdpi.com

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Contributions to Cellular Antioxidant Defense Systems

Beyond direct scavenging and chelation, bioactive peptides can exert antioxidant effects by modulating the body's endogenous antioxidant defense network. oup.com This network includes a range of enzymes that neutralize ROS. While direct studies on this compound are limited, peptides with similar compositions have been shown to enhance the activity of key antioxidant enzymes. nih.govscienceopen.com

These enzymes include:

Superoxide (B77818) Dismutase (SOD): Converts superoxide radicals (O₂⁻•) into hydrogen peroxide and oxygen. nih.gov

Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide into water and oxygen. nih.gov

Glutathione (B108866) Peroxidase (GSH-Px): Reduces hydrogen peroxide and lipid peroxides using glutathione (GSH) as a cofactor. nih.gov

Broader Physiological and Metabolic Contributions

Participation in Protein Turnover and Nitrogen Balance

Protein turnover is the dynamic process involving the continuous synthesis (anabolism) and degradation (catabolism) of proteins in the body. nih.govfao.org Dipeptides like this compound are fundamental to this process. They are intermediates in protein digestion and breakdown, contributing to the free amino acid pool that the body draws upon for the synthesis of new proteins and other nitrogen-containing compounds. qu.edu.iq

This turnover is directly related to nitrogen balance, which compares the amount of nitrogen consumed (primarily from protein) to the amount excreted. qu.edu.iq

Positive Nitrogen Balance: Nitrogen intake exceeds excretion. This state is typical during periods of growth, pregnancy, or recovery from illness, where new tissue is being built. qu.edu.iq

Negative Nitrogen Balance: Nitrogen excretion exceeds intake. This occurs during periods of fasting, trauma, or inadequate protein intake, leading to a net loss of body protein. qu.edu.iq

Nitrogen Equilibrium: Intake equals excretion, which is characteristic of a healthy adult maintaining their body weight. qu.edu.iq

Table 3: States of Nitrogen Balance

| State | Nitrogen Intake vs. Excretion | Physiological Condition |

|---|---|---|

| Positive Balance | Intake > Excretion | Growth (childhood), pregnancy, recovery from surgery. qu.edu.iq |

| Equilibrium | Intake = Excretion | Healthy adult maintaining body mass. qu.edu.iq |

| Negative Balance | Intake < Excretion | Malnutrition, severe illness, trauma, prolonged fasting. qu.edu.iq |

Contribution to Acid-Base Equilibrium via Histidine Moiety

The histidine component of this compound plays a crucial role in maintaining acid-base balance. smolecule.com The imidazole ring of the histidine side chain can act as a buffer at physiological pH. smolecule.compressbooks.pub This is because the imidazole ring has a pKa value close to neutral (pKa ≈ 6.5), allowing it to accept or donate protons in response to changes in pH. pressbooks.pub

Identification as a Metabolite in Biological Systems and Metabolomics Studies

This compound has been identified as a metabolite in various biological systems through metabolomics studies. smolecule.com Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological sample, providing a snapshot of the metabolic state of an organism. smolecule.comresearchgate.net

This dipeptide is a product of protein digestion and turnover. Research has shown that changes in the levels of metabolites, including dipeptides like this compound, can offer insights into various physiological and pathological processes. smolecule.com For instance, metabolome-wide association studies (MWAS) have investigated the relationships between specific metabolites and physiological states. nih.gov While much of the focus has been on its constituent amino acids, phenylalanine and histidine, the dipeptide itself is a detectable component in the metabolome. smolecule.comnih.govub.edu Studies have identified numerous metabolites that are altered in various conditions, and dipeptides are among the classes of compounds analyzed. researchgate.netnhri.org.tw

Investigation as a Potential Biomarker for Dietary Intake

The presence and concentration of this compound in biological fluids are being explored as a potential biomarker for the consumption of certain foods. smolecule.com Dietary biomarkers are objective indicators of dietary exposure and can provide more accurate assessments of food intake than traditional self-reporting methods, which are prone to error. nih.govmdpi.com

A study published in "Food Research International" indicated that plasma levels of histidylphenylalanine were higher in individuals who consumed walnuts. smolecule.com This suggests a potential link between the intake of specific foods rich in histidine and phenylalanine and the circulating levels of this dipeptide. However, further research is necessary to validate this compound as a reliable biomarker for specific dietary patterns. smolecule.comresearchgate.net The development of robust dietary biomarkers often involves controlled intervention studies and the use of advanced analytical techniques to identify and quantify metabolites in biological samples like blood and urine. researchgate.netfrontiersin.org

Molecular Interactions and Structural Recognition of H His Phe Oh

H-His-Phe-OH Binding to Proteins and Conformational Dynamics

The interaction of small peptides like this compound with larger macromolecules such as proteins and nucleic acids is a cornerstone of cellular signaling and regulation. The binding process is often accompanied by conformational changes in both the peptide and the target protein, leading to a functional outcome.

The strength of the interaction between a dipeptide and a protein is quantified by its binding affinity, commonly expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. Various biophysical techniques are employed to characterize these affinities, including isothermal shift assays (iTSA), which detect changes in protein thermal stability upon ligand binding, and affinity chromatography. oup.comnih.gov

In a notable study, in vitro selection experiments were used to isolate RNA aptamers that specifically bind to this compound. nih.gov This research demonstrated that RNA sequences can exhibit simultaneous affinity for both the histidine and phenylalanine side chains. The binding affinities for several of these RNA aptamers were determined, with Kd values ranging from 36 µM to 480 µM. nih.gov A crucial finding was that the dipeptide often binds with a higher affinity than the individual amino acids, indicating that the covalent linkage and the specific orientation of the two side chains create a unique recognition motif. nih.gov

Furthermore, the binding affinity for this compound was shown to be pH-dependent. For three different RNA sequences, the affinity for the dipeptide increased significantly when the pH was lowered from 7.0 to 6.0, which promotes the protonation of histidine's imidazole (B134444) ring. nih.gov This highlights the critical role of the cationic state of histidine in the binding interaction, a concept further explored in the context of cation-π interactions.

Table 1: Binding Affinities (Kd) of Selected RNA Aptamers for this compound and Related Molecules Data sourced from reference nih.gov

| RNA Sequence | Ligand | Binding Affinity (Kd) at pH 7.0 (µM) | Binding Affinity (Kd) at pH 6.0 (µM) |

|---|---|---|---|

| RNA 1 | This compound | 480 | 120 |

| RNA 16 | This compound | 150 | 12 |

| RNA 18 | This compound | 36 | 13 |

| RNA 16 | L-His | >5000 | Not Reported |

The binding of a ligand like this compound can induce significant conformational changes in a protein, a phenomenon central to biological regulation. These structural alterations can occur through mechanisms such as "induced fit," where the protein conformation changes upon ligand entry, or "conformational selection," where the ligand selectively binds to and stabilizes a pre-existing conformation in the protein's dynamic ensemble. nih.govpnas.orgresearchgate.net These conformational shifts are the basis for functional modulation, such as the activation or inhibition of an enzyme.

While specific studies detailing the influence of the this compound dipeptide on protein structure are limited, the effects of its constituent amino acids are well-documented. Phenylalanine, for instance, acts as a positive allosteric regulator for the enzyme phenylalanine hydroxylase. github.io The binding of phenylalanine to an allosteric site, distinct from the active site, induces a global conformational change that activates the enzyme, thereby controlling the levels of phenylalanine in the body. nih.govgithub.ionih.gov Computational studies have also shown that substituting surface residues with phenylalanine can alter a protein's flexibility and establish new, stabilizing hydrogen bonds. plos.org

Histidine's imidazole side chain is exceptionally versatile. Its ability to be protonated or deprotonated near physiological pH allows it to participate in proton transfer, making it a common and critical residue in the active sites of many enzymes. proteinstructures.com The binding of a histidine-containing ligand can therefore directly influence the catalytic machinery of a protein.

Given these properties, the this compound dipeptide possesses the potential to modulate protein structure and function through multiple mechanisms. Its phenylalanine residue can induce allosteric conformational changes by interacting with hydrophobic pockets, while its histidine residue can engage in electrostatic and hydrogen-bonding interactions within active or regulatory sites. plos.orgproteinstructures.com

Advanced Analysis of Non-Covalent Interactions

The recognition and binding of this compound are governed by a suite of non-covalent interactions. The aromatic rings of both histidine and phenylalanine are particularly important, facilitating π-π stacking, hydrogen-π, and cation-π interactions, which collectively determine the specificity and stability of the dipeptide-protein complex.

π-π stacking interactions occur when the electron-rich π systems of two aromatic rings align, contributing to the stability of protein structures and ligand binding. beilstein-journals.org These interactions are a key feature in the association between the histidine and phenylalanine side chains. Quantum chemical calculations have been used to quantify the energetics of these interactions between a neutral histidine (His⁰) and phenylalanine. acs.org The strength of the interaction is highly dependent on the geometry of the interacting pair. For a parallel-displaced geometry, which is characteristic of π-π stacking, the interaction energy is significantly attractive. acs.org

Table 2: Interaction Energies for Neutral Histidine (His⁰) and Phenylalanine (Phe) Pairs Data adapted from quantum chemical calculations reported in reference acs.org

| Interaction Type | Representative Geometry | Interaction Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Parallel-displaced | -3.9 |

Hydrogen-π (H-π) interactions are a class of hydrogen bonds where a hydrogen atom acts as the donor and an aromatic π-system acts as the acceptor. In the context of this compound, both NH···π and CH···π interactions are possible. acs.orgacs.org

Modeling the interaction between imidazole (as a proxy for histidine) and benzene (B151609) (for phenylalanine) reveals that the most stable configuration is a T-shaped geometry, where an N-H group from the imidazole ring forms an NH···π hydrogen bond with the face of the benzene ring. acs.org Spectroscopic analysis shows a significant red shift of the N-H stretching frequency, confirming a moderately strong hydrogen bond with a calculated binding energy (De) of 22.7 kJ/mol (approximately 5.4 kcal/mol). acs.org Additionally, CH-π interactions, where a C-H bond from one ring points towards the π-face of the other, are also prevalent and energetically favorable. acs.org

Cation-π interactions are strong, non-covalent forces that occur between a cation and the electron-rich face of an aromatic π-system. The imidazole ring of histidine can be protonated at physiological pH (pKa ≈ 6.0), acquiring a positive charge and becoming capable of engaging in potent cation-π interactions with the phenylalanine ring. proteinstructures.comacs.org

Quantum chemical studies have demonstrated that the interaction between a protonated histidine (His⁺) and phenylalanine is substantially stronger than the π-π interaction involving a neutral histidine. acs.org This powerful attraction is a dominant force in the binding of the protonated dipeptide. This finding aligns with experimental observations that the binding affinity of this compound to RNA aptamers increases at a lower pH, where the histidine residue is more likely to be in its cationic, protonated state. nih.gov

Table 3: Comparison of Interaction Energies for Histidine-Phenylalanine Pairs Data adapted from quantum chemical calculations reported in reference acs.org

| Interacting Pair | Interaction Type | Minimal Energy (kcal/mol) |

|---|---|---|

| His⁰ – Phe | π-π Stacking | -3.9 |

This large difference in interaction energy underscores the role of pH and the protonation state of histidine as a molecular switch that can modulate the binding affinity and recognition of the this compound dipeptide.

Chelation and Coordination with Metal Ions

The dipeptide this compound possesses functional groups that allow it to act as a chelating agent, forming coordination complexes with various metal ions. wikipedia.org Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. wikipedia.org In the case of this compound, the potential coordination sites are the amino group, the carboxylate group, and the imidazole ring of the histidine residue.

The interaction of peptides with metal ions is a critical area of study, as these interactions can influence the structure, stability, and reactivity of both the peptide and the metal ion. The formation of a chelate ring, typically a five-membered ring involving the N-terminal amino group and the oxygen of the peptide bond, is a common feature in peptide-metal complexes. wikipedia.org

Gas-phase studies on the dipeptide HisGly, which shares the histidine residue with this compound, have provided insights into the coordination behavior of such peptides with different metal ions. nih.govresearchgate.net These studies, utilizing techniques like infrared multiple photon dissociation (IRMPD) spectroscopy and density functional theory (DFT) computations, have revealed distinct binding modes depending on the nature of the metal ion. nih.govresearchgate.net

Weakly-binding metal ions such as K+, Ba2+, and Ca2+ tend to adopt a "charge-solvated" (CS) mode of chelation. nih.govresearchgate.net In this arrangement, the metal ion is primarily coordinated by the two carbonyl oxygens and an imidazole nitrogen of the histidine side chain, with possible involvement of the amino nitrogen. nih.govresearchgate.net

In contrast, more strongly interacting metal ions like Mg2+ and Ni2+ have been shown to favor an "iminol" (Im) binding mode. This involves the deprotonated amide nitrogen, leading to tetradentate chelation. nih.govresearchgate.net This type of coordination is particularly noteworthy in the gas phase, where it is preferred over other potential outcomes like metal ion hydration. nih.govresearchgate.net

The specific coordination number and geometry of the resulting complex are influenced by factors such as the size and charge of the metal ion, as well as the steric and electronic properties of the ligand. chemistrytalk.orgbccampus.ca The coordination number, which is the number of coordinate bonds to the central metal ion, can vary, with common geometries being tetrahedral and octahedral for coordination numbers of four and six, respectively. chemistrytalk.orgsavemyexams.com

It is important to note that the coordination behavior observed in the gas phase may differ from that in solution, where solvent molecules can compete for coordination sites on the metal ion. nih.govresearchgate.net However, these gas-phase studies provide fundamental insights into the intrinsic binding preferences of dipeptides like this compound.

Table 1: Predicted Coordination Modes of Metal Ions with His-Containing Dipeptides (based on HisGly studies)

| Metal Ion | Predicted Coordination Mode | Key Interacting Groups |

| K+ | Charge-Solvated (CS) | Carbonyl oxygens, imidazole nitrogen |

| Ba2+ | Charge-Solvated (CS) | Carbonyl oxygens, imidazole nitrogen |

| Ca2+ | Charge-Solvated (CS) | Carbonyl oxygens, imidazole nitrogen |

| Mg2+ | Iminol (Im) | Deprotonated amide nitrogen (tetradentate) |

| Ni2+ | Iminol (Im) | Deprotonated amide nitrogen (tetradentate) |

This table is based on findings from studies on HisGly and represents predicted behavior for this compound. nih.govresearchgate.net

Reactivity with Reactive Oxygen Species (ROS) and Other Biomolecules

The chemical structure of this compound, containing both a histidine and a phenylalanine residue, dictates its reactivity towards reactive oxygen species (ROS) and its potential interactions with other biomolecules. ROS are highly reactive molecules containing oxygen, such as the hydroxyl radical (HO•), superoxide (B77818) anion (O2•−), and hydrogen peroxide (H2O2), which can cause oxidative damage to cells. copernicus.orgnih.gov

The antioxidant properties of peptides are often attributed to the presence of specific amino acid residues. jst.go.jpmdpi.com Both histidine and phenylalanine are recognized for their potential to interact with and neutralize free radicals. jst.go.jp The imidazole ring of histidine can act as an antioxidant, contributing to the protection of cells from oxidative stress. smolecule.com The aromatic ring of phenylalanine is also susceptible to oxidation, which can play a role in scavenging ROS. mdpi.com

The hydroxyl radical is one of the most reactive ROS and can react with most biological molecules at diffusion-controlled rates. nih.gov The phenylalanine residue, in particular, can be oxidized by hydroxyl radicals to form tyrosine or other reactive species. smolecule.com

Research on the antioxidant activity of peptides has shown that the sequence and composition of amino acids are crucial. For instance, studies on peptide libraries have demonstrated that histidine-containing peptides can exhibit antioxidant activity, although the effectiveness can vary depending on the specific assay used. jst.go.jp

Beyond direct interactions with ROS, this compound can engage in other types of molecular interactions. The phenylalanine residue, with its aromatic side chain, can participate in π-π stacking interactions, which are important in the self-assembly of molecules and in protein structure. researchgate.net The dipeptide can also form hydrogen bonds through its amino and carboxyl groups, as well as the imidazole ring of histidine. researchgate.netnih.gov

Interactions with other biomolecules are also possible. Dipeptides can bind to proteins, potentially influencing their structure and function. smolecule.com They may also interact with enzymes, either as inhibitors or activators, thereby modulating metabolic pathways. smolecule.com

Table 2: Potential Reactivity and Interactions of this compound Components

| Component | Reactive Species/Interaction | Potential Outcome |

| Histidine (Imidazole Ring) | Reactive Oxygen Species (ROS) | Antioxidant activity, radical scavenging. smolecule.com |

| Phenylalanine (Aromatic Ring) | Hydroxyl Radicals (HO•) | Oxidation to tyrosine or other species. smolecule.com |

| Phenylalanine (Aromatic Ring) | Other Aromatic Systems | π-π stacking interactions. researchgate.net |

| Peptide Backbone & Side Chains | Proteins, Enzymes | Binding, potential modulation of activity. smolecule.com |

Cutting Edge Research Applications and Methodological Advancements for H His Phe Oh

Integration in Peptide Chemistry and Rational Drug Design

The structural and functional attributes of the histidyl-phenylalanine moiety make it a valuable component in the fields of synthetic peptide chemistry and the logical design of new medicinal compounds.

Utility as a Building Block for Complex Peptide Synthesis

In the intricate process of creating long and complex peptides, particularly through solid-phase peptide synthesis (SPPS), the use of dipeptide building blocks like H-His-Phe-OH offers several advantages over the sequential addition of single amino acids. Protected forms of dipeptides, such as Fmoc-His(Trt)-Pro-OH, are utilized to introduce specific sequences in a single coupling step, which can enhance efficiency and improve the purity of the final product. iris-biotech.de This approach is particularly beneficial for overcoming challenges associated with "difficult sequences," which are prone to aggregation and incomplete reactions during synthesis. merckmillipore.com

The incorporation of a pre-formed dipeptide can disrupt the formation of secondary structures in the growing peptide chain on the solid support, thereby preventing aggregation and improving coupling yields. iris-biotech.de High-quality building blocks are essential for the success of peptide synthesis, ensuring high yields and reliable purity of the final peptide. merckmillipore.comnbinno.com Companies specializing in peptide synthesis reagents offer a wide array of protected dipeptides to facilitate the assembly of complex peptide molecules for research and therapeutic development. iris-biotech.demerckmillipore.com

Exploration in the Development of Peptide-Based Therapeutics

The this compound sequence is a component of larger, biologically active peptides and serves as a starting point for the design of novel peptide-based drugs. The constituent amino acids, histidine and phenylalanine, are crucial for the biological activity of many peptides and proteins due to their unique side chains. mdpi.comacs.org Histidine's imidazole (B134444) ring is frequently involved in receptor recognition and can act as a proton donor or acceptor, while phenylalanine's aromatic ring contributes to hydrophobic interactions that are critical for binding to biological targets. technologynetworks.com

Researchers design and synthesize novel peptides incorporating sequences like His-Phe to explore new therapeutic avenues. For instance, synthetic peptides rich in phenylalanine have been investigated for potential anthelmintic and cytotoxic properties. ptfarm.pl The specific arrangement of these amino acids within a peptide chain dictates its three-dimensional structure and, consequently, its interaction with receptors or enzymes, forming the basis of rational drug design.

Application in Probing Cellular Mechanisms and Target Identification

Small molecules and peptides are essential tools for identifying protein targets and elucidating cellular mechanisms, a critical process in chemical biology and drug discovery. nih.gov While direct information on this compound as a specific probe is limited, dipeptides, in general, can be modified and used to probe biological systems. For example, photo-reactive amino acid analogs can be incorporated into peptides to facilitate photo-crosslinking studies, which help identify binding partners within a cell.

The process of target identification often involves using a bioactive small molecule or peptide to isolate its interacting protein(s) from a complex cellular mixture. nih.gov A dipeptide like this compound could be functionalized with a reporter tag or a reactive group to create a chemical probe. Such a probe could then be used in cell-based assays to identify the proteins responsible for a particular biological response, thereby validating new drug targets and providing insights into disease mechanisms. nih.gov

Peptidomimetics Development Inspired by this compound

While peptides have great therapeutic potential, their development is often hindered by poor metabolic stability and low bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. The this compound structure serves as a valuable scaffold for designing such mimetics.

Strategies for Enhancing Metabolic Stability and Bioavailability

Peptides are rapidly degraded in the body by enzymes called peptidases, which limits their therapeutic effectiveness. eurekaselect.comnih.gov Several strategies are employed to create more robust peptidomimetics.

| Strategy | Description | Impact on Stability/Bioavailability |

| N- and C-Terminal Modification | Capping the free amine (N-terminus) or carboxyl (C-terminus) groups with moieties like acetyl or amide groups. | Protects against degradation by exopeptidases (aminopeptidases and carboxypeptidases). eurekaselect.comresearchgate.net |

| D-Amino Acid Substitution | Replacing natural L-amino acids with their non-natural D-isomers. | Creates peptide bonds that are resistant to cleavage by most endogenous proteases. eurekaselect.comnih.gov |

| Backbone Modification | Altering the peptide backbone, for example, by creating reduced amide bonds or N-methylated amino acids. | Increases resistance to enzymatic degradation and can improve membrane permeability. researchgate.net |

| Cyclization | Creating a cyclic structure through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. | Constrains the peptide's conformation, which can increase receptor affinity and significantly enhance stability against proteolysis. eurekaselect.comresearchgate.net |

| Lipidization | Covalently attaching lipid or fatty acid chains to the peptide. | Can improve metabolic stability, enhance membrane permeability, and alter pharmacokinetic properties. nih.gov |

| PEGylation | Attaching polyethylene glycol (PEG) chains to the peptide. | Increases the molecule's size, which can protect it from enzymatic degradation and renal clearance, thereby extending its circulation half-life. researchgate.net |

These modifications aim to overcome the inherent liabilities of peptides, transforming them into more viable drug candidates.

Structure-Activity Relationship (SAR) Studies for Dipeptide Mimetics

Structure-activity relationship (SAR) studies are fundamental to the process of converting a lead peptide into a drug-like peptidomimetic. nih.gov This involves systematically modifying the structure of the mimetic and evaluating how these changes affect its biological activity. For a dipeptide mimetic inspired by this compound, SAR studies would explore modifications to both the histidine and phenylalanine components as well as the peptide backbone.

Key aspects investigated in SAR studies for dipeptide mimetics include:

Side Chain Modifications: Altering the size, hydrophobicity, or charge of the side chains. For example, modifying the phenyl ring of phenylalanine with different substituents (e.g., fluorine) can modulate binding affinity and metabolic stability. nih.gov Similarly, modifications to the imidazole ring of histidine can fine-tune receptor interactions.

Stereochemistry: As mentioned, substituting L-amino acids with D-amino acids is a common strategy. SAR studies help determine which positions are tolerant to such changes without losing biological activity.

Backbone Spacing and Flexibility: The distance and relative orientation of the side chains are critical for biological activity. Introducing different linkers or backbone modifications allows for the exploration of the optimal conformation for receptor binding. mdpi.com

Through iterative cycles of design, synthesis, and biological testing, SAR studies provide crucial insights into the molecular determinants of ligand-receptor interactions. This knowledge guides the optimization process, leading to the development of potent and selective peptidomimetic drugs with improved pharmacological profiles. nih.govmdpi.com

Design of Conformationally Constrained Analogues

The design of conformationally constrained analogues is a powerful strategy in medicinal chemistry to enhance the biological activity, selectivity, and metabolic stability of peptides. By restricting the rotational freedom of the peptide backbone or its side chains, researchers can lock the molecule into a specific three-dimensional structure that is presumed to be the "bioactive conformation." This approach has been widely applied to various peptides to improve their affinity for specific receptors and to elucidate structure-activity relationships. nih.govnih.gov

Strategies for introducing conformational constraints into a dipeptide like this compound include:

Cyclization: The formation of a cyclic peptide by linking the N-terminus to the C-terminus or through side-chain-to-side-chain or side-chain-to-backbone linkages.

Incorporation of Modified Amino Acids: Introducing non-natural amino acids with restricted side-chain rotation, such as those with added methyl groups (e.g., β-MeTrp), can limit conformational flexibility. nih.gov

Use of Peptidomimetics: Replacing parts of the peptide backbone with non-peptidic structures to enforce a particular geometry.

For instance, in the development of somatostatin analogues, replacing D-Tryptophan with conformationally restricted (2R,3S)- and (2R,3R)-beta-MeTrp was explored to determine the potency and selectivity for human somatostatin receptors. nih.gov This principle of using sterically hindered amino acid analogues can be applied to this compound to probe its interactions with biological targets. Similarly, designing analogues that mimic specific folded conformations, such as β-turns or γ-turns, has been shown to result in highly active compounds, suggesting that such folded structures can facilitate potent interactions with receptors. nih.gov The primary objective is to synthesize analogues that pre-organize into a desired shape, thereby reducing the entropic penalty upon binding to a target and increasing binding affinity and specificity. nih.govacs.org

The table below summarizes common strategies for creating conformationally constrained peptide analogues.

| Strategy | Description | Potential Impact on this compound |

| Main-Chain Cyclization | Covalently linking the N-terminal amine with the C-terminal carboxyl group. | Stabilizes secondary structures like β-turns; enhances receptor affinity and enzymatic stability. |

| Side-Chain Modification | Introducing bulky or cyclic groups onto the His or Phe side chains. | Restricts side-chain rotamers (χ angles) to probe specific side-chain orientations required for activity. |

| α-Methylation | Replacing the α-hydrogen of His or Phe with a methyl group. | Restricts backbone dihedral angles (φ, ψ), promoting helical or extended conformations. |

| N-Methylation | Methylating the amide nitrogen of the peptide bond. | Eliminates the hydrogen bond donor capability and can induce specific cis/trans-amide bond conformations. |

Advanced Analytical and Characterization Methodologies

High-Resolution Chromatographic and Electrophoretic Techniques for this compound

The analysis and purification of this compound and its derivatives necessitate high-resolution separation techniques capable of distinguishing between closely related structures, including stereoisomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two principal methods employed for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. For chiral molecules like this compound, which can exist in multiple enantiomeric forms (L-His-L-Phe, D-His-L-Phe, etc.), HPLC using Chiral Stationary Phases (CSPs) is essential. phenomenex.com CSPs, such as those based on cyclodextrins, proteins, or macrocyclic antibiotics, create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation. sigmaaldrich.comcsfarmacie.cz The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal resolution. phenomenex.com

Capillary Electrophoresis (CE) offers an alternative and often complementary approach with very high separation efficiency and rapid analysis times. nih.gov In CE, separation occurs in a narrow-bore capillary filled with a buffer, based on the differential migration of charged molecules in an electric field. uomustansiriyah.edu.iqresearchgate.net For chiral separations, a chiral selector, such as a cyclodextrin derivative, is typically added to the background electrolyte. nih.gov The enantiomers form inclusion complexes with the chiral selector, leading to differences in their effective charge-to-size ratio and thus their electrophoretic mobility. CE is particularly advantageous due to its low sample and solvent consumption. biologydiscussion.com

The table below compares the application of these two techniques for the analysis of this compound.

| Technique | Principle of Separation | Application for this compound | Advantages |

| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase. csfarmacie.cz | Separation of enantiomers (e.g., L-His-L-Phe from D-His-L-Phe); purity assessment. | High loading capacity, well-established, suitable for preparative scale. phenomenex.com |

| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field based on charge-to-size ratio. uomustansiriyah.edu.iq | High-resolution separation of stereoisomers and impurities; analysis of small sample volumes. | High efficiency, rapid analysis, low solvent consumption. nih.gov |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Interaction Studies

The precise structural characterization of this compound and the study of its molecular interactions are accomplished primarily through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) provides highly accurate information about the molecular weight and elemental composition of a molecule. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for peptides, as they allow the transfer of intact molecular ions into the gas phase for analysis. ESI-MS can be used to confirm the identity and purity of synthesized this compound. Furthermore, MS techniques are invaluable for studying non-covalent interactions and supramolecular assemblies. For example, ESI-MS has been successfully used to indicate the formation of supramolecular co-assemblies between L-Histidine and L-Phenylalanine. nih.gov Tandem MS (MS/MS) can provide peptide sequencing information by fragmenting the parent ion and analyzing the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution and for probing molecular interactions at an atomic level. mdpi.com